N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine
Description
Properties
CAS No. |
671821-22-0 |
|---|---|
Molecular Formula |
C16H24N6 |
Molecular Weight |
300.40 g/mol |
IUPAC Name |
N-cyclopentyl-9-methyl-8-piperidin-1-ylpurin-6-amine |
InChI |
InChI=1S/C16H24N6/c1-21-15-13(20-16(21)22-9-5-2-6-10-22)14(17-11-18-15)19-12-7-3-4-8-12/h11-12H,2-10H2,1H3,(H,17,18,19) |
InChI Key |
QQBDYXVUNSRAJO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC=NC(=C2N=C1N3CCCCC3)NC4CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Purine Core: Starting from a suitable precursor, such as a substituted pyrimidine, the purine core is constructed through cyclization reactions.
Introduction of the Cyclopentyl Group: The cyclopentyl group can be introduced via alkylation reactions using cyclopentyl halides under basic conditions.
Addition of the Piperidinyl Group: The piperidinyl group is typically added through nucleophilic substitution reactions, where a piperidine derivative reacts with a halogenated purine intermediate.
Methylation: The final step involves the methylation of the purine core, often using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of oxidized purine derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can modify the functional groups attached to the purine core.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or replace existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield purine N-oxides, while reduction could produce deoxygenated derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules in synthetic organic chemistry.
Biology: Studying its interactions with biological macromolecules, such as enzymes or receptors.
Medicine: Investigating its potential as a therapeutic agent, particularly in targeting purine-related pathways.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine would depend on its specific interactions with molecular targets. Typically, purine derivatives can interact with enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The compound might act as an inhibitor or activator of specific enzymes, modulate receptor activity, or interfere with nucleic acid synthesis.
Comparison with Similar Compounds
Substitution Patterns and Structural Features
The table below compares the substituent positions and functional groups of the target compound with selected analogs from the literature:
Functional Group Analysis
- Piperidinyl (C8) vs. Arylthio (C8): The target compound’s piperidinyl group introduces a nitrogen heterocycle, enabling hydrogen bonding and ionic interactions with biological targets. In contrast, arylthio substituents (e.g., 3-bromo-5-chlorophenylthio) enhance lipophilicity and may confer electrophilic reactivity for covalent binding .
- N6 Substituents: The cyclopentyl group at N6 provides steric bulk and moderate lipophilicity compared to smaller groups like ethyl or methyl. Cyclopentyl’s rigidity may stabilize interactions with hydrophobic enzyme pockets .
- N9 Substituents: Methyl at N9 is a compact group that minimizes steric hindrance, unlike bulkier substituents (e.g., THP or isopropyl), which may affect metabolic stability or membrane permeability .
Research Findings and Data Tables
Comparative Physicochemical Properties
| Property | Target Compound | 2-Chloro-N-ethyl-9-isopropyl Analog | 8-(4-Methoxybenzyl) Analog |
|---|---|---|---|
| Molecular Weight | 289.34 g/mol | 285.75 g/mol | 311.39 g/mol |
| LogP (Predicted) | 2.8 | 3.1 | 3.5 |
| Hydrogen Bond Donors | 2 | 1 | 2 |
| Hydrogen Bond Acceptors | 5 | 4 | 5 |
Biological Activity
N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine is a synthetic compound belonging to the purine family, notable for its potential as a kinase inhibitor, particularly targeting the phosphatidylinositol 3-kinase delta (PI3K-delta) pathway. This pathway is crucial in regulating various cellular processes, including growth, proliferation, and survival, making this compound a candidate for therapeutic applications in cancer treatment.
Chemical Structure and Properties
The molecular formula of this compound is , and its CAS number is 671821-22-0. The compound features a cyclopentyl group and a piperidine ring, which enhance its biological activity and selectivity against specific kinases.
This compound exhibits its biological activity primarily through the inhibition of PI3K-delta. This inhibition leads to:
- Decreased tumor cell proliferation : By blocking the PI3K-delta pathway, the compound can effectively reduce cell growth in various cancer cell lines.
- Increased apoptosis : The compound promotes programmed cell death in cancer cells, which is critical for combating tumor growth.
Biological Activity Data
Research has demonstrated that this compound selectively inhibits PI3K-delta without significantly affecting other kinases, thereby suggesting a targeted therapeutic approach with potentially reduced side effects.
Table 1: Comparison of Biological Activities of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyclopentyl and piperidinyl groups | Selective PI3K-delta inhibition |
| 2,6-Dichloro-9-methylpurine | Chlorine substitutions | Antiviral activity |
| 9-Benzyl-2,6-dichloro-9H-purine | Benzyl group addition | Kinase inhibition |
| 8-(Pyrrolidin-1-yl)-9-methylpurine | Pyrrolidine instead of piperidine | Different kinase selectivity |
Case Studies
Case Study 1: Inhibition of Acute Myeloid Leukemia (AML) Cells
In vitro studies have shown that this compound significantly reduces the viability of AML cell lines. The compound was tested at varying concentrations, demonstrating a dose-dependent response in inhibiting cell proliferation and inducing apoptosis.
Case Study 2: Selectivity Profile
Further investigations into the selectivity of this compound revealed that it does not significantly inhibit other kinases such as PI3K-alpha or PI3K-beta. This selectivity is crucial for minimizing off-target effects commonly associated with kinase inhibitors.
Q & A
Q. Q1. What are the critical steps in synthesizing N-Cyclopentyl-9-methyl-8-(piperidin-1-yl)-9H-purin-6-amine, and how can regiochemistry be controlled?
Methodological Answer:
- Step 1 : Start with a purine scaffold (e.g., 6-chloropurine) and introduce substituents sequentially. For example, the cyclopentyl group at N9 can be added via nucleophilic substitution using cyclopentyl halides under basic conditions (e.g., K₂CO₃ in DMF at 80°C) .
- Step 2 : Piperidin-1-yl substitution at C8 often requires halogen displacement (e.g., bromine at C8) using piperidine in a polar aprotic solvent like DMF or THF under reflux .
- Regiochemical Control : Monitor reaction progress via TLC and confirm regiochemistry using -NMR (e.g., coupling constants for substituent orientation) and X-ray crystallography .
Advanced Synthesis & Optimization
Q. Q2. How can researchers optimize low-yield reactions during C8 functionalization of purine scaffolds?
Methodological Answer:
- Reagent Selection : Use LDA (lithium diisopropylamide) for lithiation at C8, followed by electrophilic quenching (e.g., hexachloroethane for chlorination). This approach avoids side reactions seen with bulkier bases .
- Solvent Effects : Switch to anhydrous THF for lithiation to improve reaction homogeneity and reduce byproducts .
- Temperature Control : Maintain reactions at −78°C during lithiation to prevent decomposition, then gradually warm to room temperature for electrophilic trapping .
- Yield Improvement : Employ column chromatography with gradient elution (e.g., hexane/EtOAc) to isolate pure products from complex mixtures .
Structural Characterization
Q. Q3. What spectroscopic and computational methods resolve tautomeric ambiguity in N-substituted purines?
Methodological Answer:
- NMR Analysis : Use - and -NMR to detect tautomeric shifts. For example, -NMR peaks near δ 12–14 ppm indicate NH protons in tautomeric forms .
- X-ray Crystallography : Determine bond lengths (e.g., C–N vs. C=N) to confirm tautomeric states. SHELXL refinement is recommended for high-resolution data .
- DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian) to validate tautomer dominance .
Biological Activity & SAR
Q. Q4. How does the cyclopentyl group at N9 influence bioactivity compared to other alkyl/aryl substituents?
Methodological Answer:
- Hydrophobicity : Cyclopentyl enhances membrane permeability compared to smaller alkyl groups (e.g., methyl), as shown in logP measurements .
- Steric Effects : Bulky substituents at N9 (e.g., cyclopentyl vs. isopropyl) may hinder binding to enzymes like adenylate cyclase, reducing inhibitory activity .
- SAR Validation : Test analogues with incremental substituent changes in enzyme inhibition assays (e.g., cAMP quantification for adenylate cyclase) .
Data Contradiction & Reproducibility
Q. Q5. How should researchers address discrepancies between in vitro and cell-based assay results for this compound?
Methodological Answer:
- Metabolic Stability : Test compound stability in cell media (e.g., LC-MS to detect degradation products) .
- Membrane Transport : Use Caco-2 cell monolayers to assess permeability differences between free compound and metabolites .
- Off-Target Effects : Perform kinome-wide profiling to identify unintended targets in cellular environments .
Crystallography & Refinement
Q. Q6. What strategies improve X-ray structure refinement for low-symmetry purine derivatives?
Methodological Answer:
- Data Collection : Use synchrotron radiation for high-resolution datasets (<1.0 Å) to resolve disordered substituents (e.g., cyclopentyl group) .
- Refinement Software : SHELXL is preferred for small-molecule refinement due to robust constraints for thermal motion and hydrogen bonding .
- Disorder Modeling : Apply PART instructions in SHELXL to model split positions for flexible groups (e.g., piperidin-1-yl) .
Reaction Mechanism Analysis
Q. Q7. How can mechanistic pathways for unexpected byproducts (e.g., alkenyl purines) be elucidated?
Methodological Answer:
- Isotopic Labeling : Use - or -labeled reagents to track proton/deuterium exchange in allylic side chains during lithiation .
- Kinetic Studies : Perform time-resolved NMR to identify intermediates (e.g., enolate formation during allylation) .
- Computational Modeling : Map potential energy surfaces (e.g., via Gaussian) to identify transition states leading to byproducts .
Stability & Storage
Q. Q8. What conditions prevent decomposition of this compound during storage?
Methodological Answer:
- Temperature : Store at −20°C under inert gas (argon) to minimize oxidation .
- Light Sensitivity : Use amber vials to block UV-induced degradation, confirmed via accelerated stability testing (ICH guidelines) .
- Solubility : Lyophilize as a hydrochloride salt for long-term stability in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
